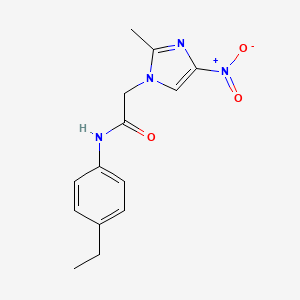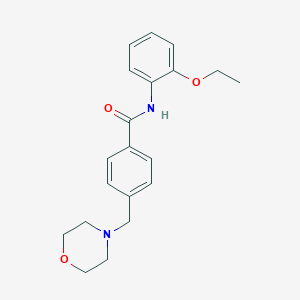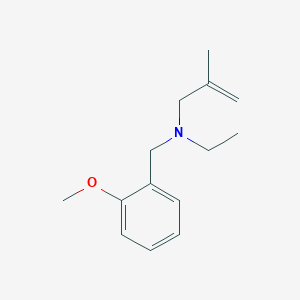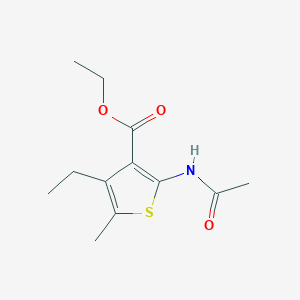![molecular formula C15H19ClN2O3 B5703969 N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiazolidinedione (TZD) class of drugs and acts as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).
Mechanism of Action
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ agonists like N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide bind to the N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ receptor, which is found in various tissues, including adipose tissue, liver, and skeletal muscle. The activation of N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ leads to the transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
Studies have shown that N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide can improve glucose uptake and insulin sensitivity in adipocytes, liver cells, and skeletal muscle cells. This compound has also been shown to reduce inflammation and improve lipid metabolism in various tissues.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide in lab experiments is its specificity for the N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ receptor, making it a useful tool for studying the role of this receptor in glucose and lipid metabolism. However, one limitation is that this compound can be toxic at high concentrations, which can affect the interpretation of experimental results.
Future Directions
Future research on N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide could focus on its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosing and administration of this compound to minimize toxicity and maximize therapeutic benefits.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide involves the reaction of 4-chlorophenylacetic acid with cyclohexanone to form 4-chlorophenylcyclohexanone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product.
Scientific Research Applications
N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide has been extensively studied for its therapeutic potential in various diseases, including diabetes, obesity, and cancer. Research has shown that N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ agonists, like N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide, can improve insulin sensitivity and glucose metabolism, making them a potential treatment for type 2 diabetes and related metabolic disorders.
properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDMJVCBCXNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)




![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)


![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)